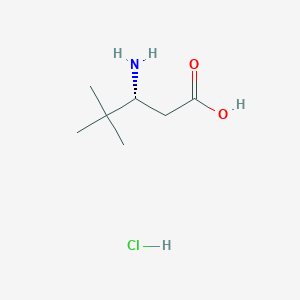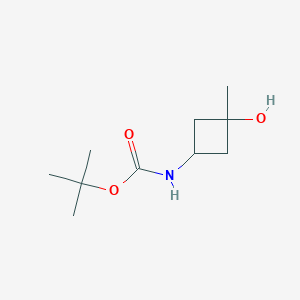
(3R)-3-Amino-4,4-dimethylpentansäure-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride: is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Acts as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in various biochemical pathways.
Protein Engineering: Used in the study of protein engineering and design.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostic Agent: Used in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,4-dimethylpentanoic acid and an appropriate amine source.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve optimized versions of the above steps, often using continuous flow reactors to enhance efficiency and yield.
Purification: The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions to form various derivatives, such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: Amides, ureas.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: It may affect signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-amino-4-methylpentanoic acid hydrochloride
- (3R)-3-amino-4,4-dimethylhexanoic acid hydrochloride
- (3R)-3-amino-4,4-dimethylbutanoic acid hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length and branching of the carbon chain.
- Reactivity: These structural differences can lead to variations in reactivity and specificity in biochemical applications.
- Applications: While all these compounds may serve as building blocks in organic synthesis, their specific applications can vary based on their unique properties.
Eigenschaften
IUPAC Name |
(3R)-3-amino-4,4-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXDWJPMNNCLU-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2565375.png)

![(+/-)-N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propylamine hydrochloride](/img/structure/B2565379.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565384.png)

![2-(2-chlorophenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2565388.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2565390.png)
![N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2565391.png)

![N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2565394.png)

